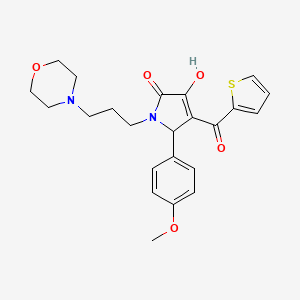

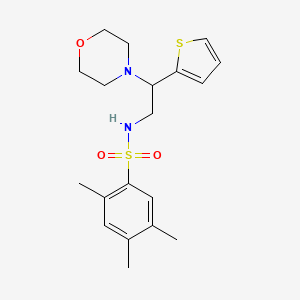

1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone" often involves multi-step reactions starting from readily available substrates. The process can include cyclization reactions, substitutions, and the use of click chemistry approaches to introduce oxadiazole and piperidine moieties. For instance, Govindhan et al. (2017) utilized click chemistry for synthesizing a compound with a similar structure, indicating the versatility of this approach in crafting complex molecules (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Molecular Structure Analysis

Molecular structure analysis, including single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), is pivotal in confirming the geometry, connectivity, and stereochemistry of synthesized compounds. For instance, the structure of related compounds has been confirmed through these techniques, elucidating their complex structures and the arrangement of their functional groups (Govindhan et al., 2017).

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazole and piperidine scaffold participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties are influenced by the oxadiazole ring, known for its electron-withdrawing nature, and the piperidine unit, which can engage in nucleophilic substitution reactions. These properties underpin their utility in synthesizing more complex molecules and their interactions with biological targets.

Physical Properties Analysis

The physical properties, including solubility, melting points, and thermal stability, are crucial for determining the compound's suitability for further applications. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of such compounds, indicating their behavior under different conditions (Govindhan et al., 2017).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research into compounds related to "1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone" has shown promising antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of derivatives similar to the compound revealed significant antimicrobial activity, with MIC values ranging between 30.2 - 43.2 μg cm-3, indicating potential for these types of compounds in combating microbial infections (Salimon, Salih, & Hussien, 2011). Another study focused on the synthesis of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity, further emphasizing the relevance of these compounds in scientific research for developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications. A study on the synthesis, molecular properties prediction, and anti-staphylococcal activity of new 1,3,4-oxadiazole derivatives showcased the process of cyclization of N-acylhydrazones into 1,3,4-oxadiazole nucleus, which resulted in compounds with strong activity against several strains of Staphylococcus aureus, highlighting the potential of these compounds as new drug candidates (Oliveira et al., 2012).

Biological Evaluation

Biological evaluations of compounds with structures similar to "1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone" have been conducted to assess their potential applications. For instance, research on the synthesis and cytotoxic evaluation of novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone demonstrated good cytotoxicity on certain cell lines, suggesting the importance of these compounds in developing anticancer therapies (Adimule et al., 2014).

Propiedades

IUPAC Name |

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-18(11-15-12-21-17-4-2-1-3-16(15)17)24-9-7-14(8-10-24)20-23-22-19(26-20)13-5-6-13/h1-4,12-14,21H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHJLQNYRJMEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)

![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)

![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)